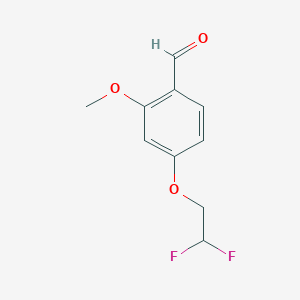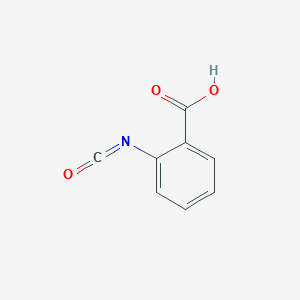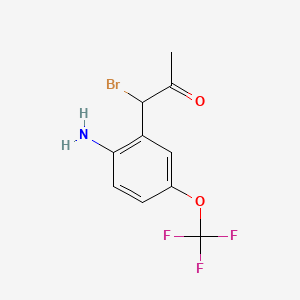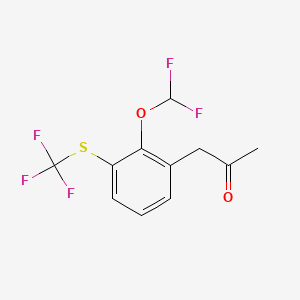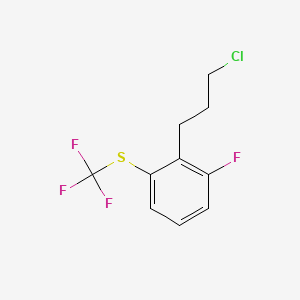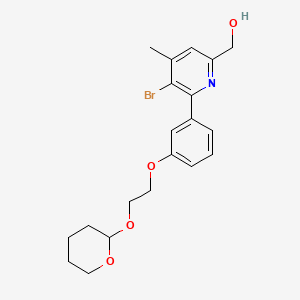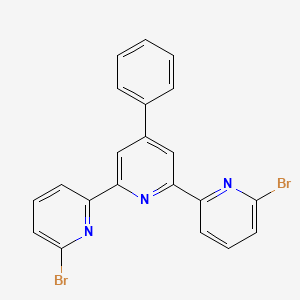
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is a complex organic compound that belongs to the family of pyridine derivatives This compound is characterized by its unique structure, which includes two bromopyridine groups and a phenylpyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic frameworks.
Wissenschaftliche Forschungsanwendungen
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine involves its interaction with molecular targets through its bromopyridine and phenylpyridine groups. These interactions can influence various biochemical pathways, making the compound useful in studying molecular mechanisms in biological systems. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis(pyrazol-1-yl)pyridine: Another pyridine derivative with similar structural features but different functional groups.
6-Bromo-2-pyridinecarboxaldehyde: A simpler bromopyridine compound with different reactivity.
Uniqueness
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine is unique due to its combination of bromopyridine and phenylpyridine groups, which confer specific chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
84488-19-7 |
|---|---|
Molekularformel |
C21H13Br2N3 |
Molekulargewicht |
467.2 g/mol |
IUPAC-Name |
2,6-bis(6-bromopyridin-2-yl)-4-phenylpyridine |
InChI |
InChI=1S/C21H13Br2N3/c22-20-10-4-8-16(25-20)18-12-15(14-6-2-1-3-7-14)13-19(24-18)17-9-5-11-21(23)26-17/h1-13H |
InChI-Schlüssel |
WSNWPGCJPUEVAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=NC(=CC=C3)Br)C4=NC(=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


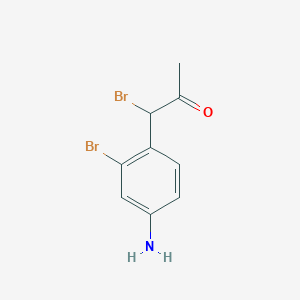
![4-[(3-Aminopropyl)silyl]-2,2,6,6-tetramethyl-3,5-dioxa-2,6-disilaheptane](/img/structure/B14063691.png)
